BenchChemオンラインストアへようこそ!

methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate

Factor Xa inhibition Anticoagulant discovery Serine protease inhibitor

This specific N-phenylpiperazine acetamido benzoate ester is a validated, quantitative benchmark for factor Xa inhibitor SAR exploration (hFXa IC₅₀ 2.09 μM). Unlike generic phenylpiperazines, its defined methyl ester handle and 4-phenylpiperazine- acetamide bridge confer a unique selectivity window—clearly distinct from the PAI-1 inhibitor TM5441 or dopamine D3 ligands. Procure both this FXa inhibitor and its structural analogs to establish controlled, data-driven target deconvolution in thrombosis models. Ideal as a reproducible positive control for chromogenic FXa assays and HPLC-MS reference standard.

Molecular Formula C20H23N3O3
Molecular Weight 353.4 g/mol
Cat. No. B5417025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate
Molecular FormulaC20H23N3O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H23N3O3/c1-26-20(25)16-7-9-17(10-8-16)21-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,24)
InChIKeySTLUFKJTWQAKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate: Compound Identity, Physicochemical Profile, and Core Pharmacological Class


Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate (IUPAC: methyl 4-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzoate) is a synthetic small molecule belonging to the N-phenylpiperazine acetamido benzoate ester class . It is characterized by a 4-phenylpiperazine moiety linked via an acetamide bridge to a methyl 4-aminobenzoate scaffold. Its molecular formula is C20H23N3O3 with an average mass of 353.415 Da . Computational predictions using the ACD/Labs Percepta Platform indicate a consensus logP of 3.96, a topological polar surface area of 62 Ų, and zero Rule-of-5 violations, suggesting favorable drug-like physicochemical properties . Pharmacologically, this compound has been disclosed as a benzamidine-class factor Xa (FXa) inhibitor in patent literature and has a publicly available in vitro IC50 against human FXa [1].

Why Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate Cannot Be Interchanged with Generic Analogs in FXa Inhibitor Research


Within the phenylpiperazine-acetamido benzoate chemotype, minor structural modifications produce profound shifts in target engagement and selectivity profiles. Direct substitution of the 4-phenylpiperazine ring, alteration of the acetamide linker length, or replacement of the methyl ester with other alkyl esters can convert a factor Xa inhibitor scaffold into a PAI-1 inhibitor (e.g., TM5441) or a dopamine D3 receptor ligand [1][2]. Consequently, generic or 'structurally similar' compounds cannot be assumed to replicate the FXa inhibitory activity of this specific molecule. The quantitative evidence below establishes the precise parameters that differentiate methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate from its nearest structural and functional analogs, enabling data-driven procurement decisions.

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Factor Xa Inhibitory Potency: Target Compound vs. Structural Analogs with Altered Benzoate Ester

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate demonstrates an IC50 of 2.09 × 103 nM (2.09 μM) against human factor Xa using the chromogenic substrate S-2222 with a 30-minute preincubation [1]. This level of FXa inhibitory activity contrasts sharply with structurally related compounds where the methyl ester substituent is replaced. For instance, the ethyl ester analog ethyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate (a logical next homolog) has not been reported with quantifiable FXa inhibition in the same assay system, and scaffold modifications that retain the phenylpiperazine core but alter the benzoate ester to a 2-aminobenzoate or 2-aminonicotinate shift the pharmacological profile toward analgesic activity rather than FXa inhibition [2]. This demonstrates that the specific methyl 4-substituted benzoate ester is a critical determinant of FXa target engagement.

Factor Xa inhibition Anticoagulant discovery Serine protease inhibitor

Pharmacological Class Differentiation: FXa Inhibition vs. PAI-1 Inhibition Within the Phenylpiperazine-Acetamido Benzoate Family

A critical differentiation exists between methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate, which targets coagulation factor Xa, and TM5441 (molecular formula C21H17ClN2O6; CAS 1190221-43-2), a structurally distinct but same-family compound that functions as an orally bioavailable plasminogen activator inhibitor-1 (PAI-1) inhibitor with IC50 values ranging from 9.7 to 60.3 μM across tumor cell lines . The target compound's FXa IC50 of 2.09 μM places it in a different mechanistic category from TM5441, despite both containing phenylpiperazine and benzoate-like elements. This mechanistic divergence means that substituting one compound for the other in experimental protocols would address entirely different biological pathways (coagulation cascade vs. fibrinolytic system).

Plasminogen activator inhibitor-1 Thrombosis Target specificity

Physicochemical Differentiation: LogP, Polar Surface Area, and Drug-Likeness vs. N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Anticonvulsant Series

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate exhibits a consensus ACD/LogP of 3.96 and a topological polar surface area (tPSA) of 62 Ų, with zero violations of Lipinski's Rule of Five . In contrast, closely related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives developed for anticonvulsant activity (lacking the benzoate ester extension) show systematically lower molecular weights and altered logP values, with many compounds in that series displaying logP values below 3.0 [1]. The target compound's higher logP (3.96) and moderate tPSA place it in a physicochemical space distinct from the anticonvulsant series, with implications for tissue distribution, plasma protein binding, and oral absorption. This differentiation is relevant when procuring compounds for FXa inhibitor programs that require specific physicochemical profiles for oral bioavailability and metabolic stability.

Drug-likeness Physicochemical property Blood-brain barrier permeability

Patent-Disclosed FXa Inhibitor Chemotype: Differentiation from Generic Phenylpiperazine Derivatives

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate falls within the generic Markush structures claimed in WO 1999/016751 A1 (Benzamidinderivate als Faktor Xa-Inhibitoren), which describes compounds of formula (I) wherein R1 is -C(=NH)-NH2 (optionally monosubstituted) and the core includes piperazine, acetate, and benzamide elements [1]. This patent explicitly claims the use of such compounds for treating and preventing thromboembolic disorders including thrombosis, myocardial infarction, arteriosclerosis, and restenosis after angioplasty. The target compound's structural features—specifically the 4-phenylpiperazine linked through an N-acetamido bridge to a methyl benzoate—are encompassed within the patent's genus claims, providing composition-of-matter intellectual property differentiation from generic phenylpiperazines lacking the acetamido-benzoate extension.

Patent composition of matter Factor Xa inhibitor Thromboembolic disorder

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate: Evidence-Backed Application Scenarios for Scientific Procurement


Factor Xa Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as a validated starting point for FXa inhibitor SAR exploration. Its confirmed human FXa IC50 of 2.09 μM provides a quantitative benchmark against which structural modifications (e.g., substituent variation on the phenyl ring, piperazine N-substitution, ester hydrolysis to the free acid) can be systematically evaluated using the same chromogenic S-2222 assay system [1]. The methyl ester provides a synthetic handle for further derivatization to probe the S1/S4 binding pockets of FXa.

Pharmacological Tool for Differentiating Coagulation Factor Xa from Plasminogen Activator Inhibitor-1 (PAI-1) Pathways

Given the structural similarity between the target compound (FXa inhibitor) and TM5441 (PAI-1 inhibitor), this molecule enables researchers to dissect the distinct contributions of FXa-mediated coagulation versus PAI-1-mediated fibrinolysis in thrombosis models [1]. Procuring both compounds and testing them in parallel provides a controlled experimental framework for target deconvolution and selectivity profiling.

In Silico Docking and Pharmacophore Modeling Against Human Factor Xa Crystal Structures

The compound's well-defined SMILES (COC(=O)c1ccc(cc1)NC(=O)CN2CCN(CC2)c3ccccc3) and computed physicochemical properties (logP 3.96, tPSA 62 Ų) make it suitable for computational chemistry workflows involving docking into publicly available human FXa crystal structures (e.g., PDB entries 1F0R, 2W26) [1]. Its moderate molecular weight and zero Rule-of-5 violations facilitate molecular dynamics simulations without requiring extensive force field parameterization.

Reference Standard for Analytical Method Validation and Compound Library QC in FXa Inhibitor Screening Campaigns

With a defined molecular formula (C20H23N3O3), monoisotopic mass (353.17395 Da), and CAS registry availability, this compound can serve as a reference standard for HPLC-MS method development and compound library quality control in high-throughput FXa inhibitor screening campaigns [1]. Its chromogenic substrate assay-compatible IC50 (2.09 μM) provides a reproducible positive control signal within the detectable range of standard FXa enzymatic assays.

Quote Request

Request a Quote for methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.